molecular formula C19H21NO5S B3489776 METHYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B3489776
M. Wt: 375.4 g/mol
InChI Key: HOGSZXWDFRLENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-cyclobutaneamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyclobutaneamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thiophene derivative with a cyclobutane amide and a dimethoxyphenyl group under controlled conditions. The reaction may require catalysts such as palladium or copper and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclobutaneamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol derivatives .

Scientific Research Applications

Methyl 2-cyclobutaneamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyclobutaneamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclobutaneamido-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the cyclobutane amide group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiophene derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

methyl 2-(cyclobutanecarbonylamino)-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-23-14-8-7-12(9-15(14)24-2)13-10-26-18(16(13)19(22)25-3)20-17(21)11-5-4-6-11/h7-11H,4-6H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGSZXWDFRLENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3CCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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METHYL 2-CYCLOBUTANEAMIDO-4-(3,4-DIMETHOXYPHENYL)THIOPHENE-3-CARBOXYLATE

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